molecular formula C21H19N3O2S2 B2884779 3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-03-4

3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2884779
CAS No.: 912624-03-4
M. Wt: 409.52
InChI Key: XYJZBLMRZXUENC-UHFFFAOYSA-N
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Description

The molecule “3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . It also contains a thiazolo[5,4-b]pyridine ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . Azoles are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide moiety, a thiazolo[5,4-b]pyridine ring, and several methyl groups. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide moiety and the thiazolo[5,4-b]pyridine ring. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds were evaluated for their photophysical and photochemical properties in dimethyl sulfoxide, showcasing their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Triazepines, Pyrimidines, and Azoles

Khodairy, Ali, and El-wassimy (2016) explored the use of 4-toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles. This study highlights the versatility of sulfonamide derivatives in synthesizing a wide range of compounds with potential biological activities, including antifungal activity (Khodairy, Ali, & El-wassimy, 2016).

Anticancer and Anti-HCV Agents

Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the therapeutic potential of sulfonamide derivatives across a range of diseases, including their safety profile and efficacy in in vivo models (Küçükgüzel et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

Alyar et al. (2019) developed new Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluating their effects on various enzyme activities. This study not only showcases the potential of sulfonamide derivatives in modulating enzyme activity but also utilizes molecular docking to understand the interaction between these compounds and their biological targets (Alyar et al., 2019).

Future Directions

Future research could involve exploring the potential biological activities of this compound, given the known activities of similar compounds. For example, it could be interesting to investigate whether this compound has antimicrobial, anticancer, or other pharmacological activities .

Properties

IUPAC Name

3,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-9-14(2)11-17(10-13)28(25,26)24-18-7-6-16(12-15(18)3)20-23-19-5-4-8-22-21(19)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJZBLMRZXUENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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